Cas no 197500-33-7 (3-(Dimethylamino)-4-methoxybenzoic acid)

3-(Dimethylamino)-4-methoxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Dimethylamino)-4-methoxybenzoic acid
- AG-I-03433
- AGN-PC-00KLGH
- ANW-74715
- CTK4E2210
- MolPort-009-198-847
- QC-9793
- DB-065944
- AKOS015850811
- DTXSID10516122
- W17055
- J-510873
- AS-65460
- A4321
- CS-0061708
- AMY36547
- MFCD16659617
- SCHEMBL16554589
- Benzoic acid, 3-(dimethylamino)-4-methoxy-
- 197500-33-7
- XHA50033
- 3-(Dimethylamino)-4-methoxybenzoicacid
-
- MDL: MFCD16659617
- インチ: InChI=1S/C10H13NO3/c1-11(2)8-6-7(10(12)13)4-5-9(8)14-3/h4-6H,1-3H3,(H,12,13)
- InChIKey: JNUITXIBCUUIQA-UHFFFAOYSA-N
- ほほえんだ: CN(C)C1=C(C=CC(=C1)C(=O)O)OC
計算された属性
- せいみつぶんしりょう: 195.08959
- どういたいしつりょう: 195.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 49.8Ų
じっけんとくせい
- PSA: 49.77
3-(Dimethylamino)-4-methoxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0993008-1g |
3-(dimethylamino)-4-methoxybenzoic acid |
197500-33-7 | 95% | 1g |
$455 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5774-1G |
3-(dimethylamino)-4-methoxybenzoic acid |
197500-33-7 | 95% | 1g |
¥ 1,702.00 | 2023-03-14 | |
abcr | AB512962-1g |
3-(Dimethylamino)-4-methoxybenzoic acid; . |
197500-33-7 | 1g |
€1469.30 | 2024-04-18 | ||
A2B Chem LLC | AB07195-1mg |
3-(Dimethylamino)-4-methoxybenzoic acid |
197500-33-7 | 1mg |
$73.00 | 2024-04-20 | ||
Matrix Scientific | 057749-1g |
3-(Dimethylamino)-4-methoxybenzoic acid, 95% |
197500-33-7 | 95% | 1g |
$478.00 | 2023-09-10 | |
Chemenu | CM122470-1g |
3-(dimethylamino)-4-methoxybenzoic acid |
197500-33-7 | 95% | 1g |
$343 | 2023-01-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5774-100mg |
3-(dimethylamino)-4-methoxybenzoic acid |
197500-33-7 | 95% | 100mg |
¥508.0 | 2024-04-23 | |
abcr | AB512962-100mg |
3-(Dimethylamino)-4-methoxybenzoic acid; . |
197500-33-7 | 100mg |
€338.70 | 2024-04-18 | ||
abcr | AB512962-250mg |
3-(Dimethylamino)-4-methoxybenzoic acid; . |
197500-33-7 | 250mg |
€621.20 | 2024-04-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5774-1g |
3-(dimethylamino)-4-methoxybenzoic acid |
197500-33-7 | 95% | 1g |
¥1703.0 | 2024-04-23 |
3-(Dimethylamino)-4-methoxybenzoic acid 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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6. Back matter
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
3-(Dimethylamino)-4-methoxybenzoic acidに関する追加情報
Research Brief on 3-(Dimethylamino)-4-methoxybenzoic acid (CAS: 197500-33-7): Recent Advances and Applications
3-(Dimethylamino)-4-methoxybenzoic acid (CAS: 197500-33-7) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This aromatic carboxylic acid derivative has been the subject of recent studies due to its potential applications in drug development, particularly as a building block for more complex molecules. Recent literature highlights its role in the synthesis of novel therapeutic agents and its utility in biochemical assays.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 3-(Dimethylamino)-4-methoxybenzoic acid as a precursor in the synthesis of kinase inhibitors. The research demonstrated that modifications to the dimethylamino and methoxy functional groups could significantly alter the compound's binding affinity to specific kinase targets. Molecular docking simulations suggested that this compound's unique electronic properties make it particularly suitable for targeting ATP-binding pockets in certain cancer-related kinases.
In the area of antimicrobial research, a team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 197500-33-7 showed promising activity against drug-resistant bacterial strains. The researchers systematically modified the benzoic acid scaffold and found that certain analogs exhibited potent inhibition of bacterial efflux pumps, a key mechanism in antibiotic resistance. These findings open new avenues for combating multidrug-resistant infections.
The compound's photophysical properties have also attracted attention in materials science applications. A recent publication in ACS Applied Materials & Interfaces (2024) detailed how 3-(Dimethylamino)-4-methoxybenzoic acid can serve as a fluorescent probe for pH sensing in biological systems. The study revealed that the compound undergoes significant fluorescence intensity changes within the physiological pH range, making it potentially valuable for intracellular imaging and diagnostic applications.
From a synthetic chemistry perspective, advances in the production of 197500-33-7 have been reported. A green chemistry approach published in Organic Process Research & Development (2023) described an improved catalytic method for its synthesis, achieving higher yields (85-90%) while reducing hazardous waste generation. This development is particularly important as demand for this compound increases in both academic and industrial research settings.
Looking forward, the versatility of 3-(Dimethylamino)-4-methoxybenzoic acid continues to inspire new research directions. Current investigations are exploring its potential in targeted drug delivery systems, where its chemical functionality may enable conjugation to nanoparticle carriers. Additionally, computational studies are underway to predict novel biological targets for derivatives of this compound, leveraging machine learning approaches to accelerate drug discovery efforts.
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